molecular formula C8H5ClO2 B1590259 6-Chloro-3-Benzofuranone CAS No. 3260-78-4

6-Chloro-3-Benzofuranone

Cat. No.: B1590259
CAS No.: 3260-78-4
M. Wt: 168.57 g/mol
InChI Key: QSYZLDHZMYWEKL-UHFFFAOYSA-N
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Description

6-Chloro-3-Benzofuranone is a useful research compound. Its molecular formula is C8H5ClO2 and its molecular weight is 168.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis

Electrochemical methods have been utilized to synthesize new benzofuran derivatives, including 6-Chloro-3-Benzofuranone. A study demonstrated the electrooxidation of 3-substituted catechols in the presence of dimedone, leading to the formation of benzofuran derivatives. This efficient synthesis at carbon rod electrodes offers a novel pathway for creating such compounds (Nematollahi et al., 2004).

Pesticide Intermediate

2-Bromo-6-chloro-3(2H)-benzofuranone, closely related to this compound, has been identified as an intermediate in the synthesis of pesticides. A novel method starting from 4-chloro salicylic acid, involving esterification, etherification, hydrolysis, and cyclization steps, was developed to synthesize this compound. This process highlights the potential of this compound derivatives in agricultural applications (P. Xiaojun, 2005).

Organic Photovoltaics

A systematic approach to solvent selection based on cohesive energy densities in molecular bulk heterojunction systems utilized benzofuran derivatives, such as this compound, to improve the solubility and efficiency of organic photovoltaic devices. This research underscores the role of benzofuran derivatives in enhancing renewable energy technologies (Walker et al., 2011).

Benzofuran Synthesis

Iron-catalyzed tandem oxidative coupling and annulation methods have been employed to construct polysubstituted benzofurans, offering an efficient pathway for synthesizing diverse benzofuran structures, potentially including this compound. This method provides a versatile approach to creating compounds with varied biological and chemical properties (Guo et al., 2009).

Antioxidant and Biological Activities

The antibacterial and cytotoxic activities of benzofuranone derivatives have been explored, with significant findings regarding their potential in medical applications. A specific benzofuranone compound isolated from Nyctanthes arbortristis showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Such studies reveal the biomedical relevance of benzofuranone compounds, including this compound (Khatune et al., 2007).

Properties

IUPAC Name

6-chloro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYZLDHZMYWEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549148
Record name 6-Chloro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3260-78-4
Record name 6-Chloro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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